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  • Product: 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione
  • CAS: 1008214-93-4

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 5-Methyl-1-(4-methylphenyl)hydantoin Derivatives: A Senior Application Scientist's Guide

Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, underpinning a vast array of therapeutic agents from classic anticonvulsants to modern anticancer drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, underpinning a vast array of therapeutic agents from classic anticonvulsants to modern anticancer drugs[1]. Within this diverse chemical space, 1,5-disubstituted derivatives—specifically 5-methyl-1-(4-methylphenyl)hydantoin and its structural analogs—represent a highly specialized pharmacophore. By combining an N1-aryl group (p-tolyl) with a C5-alkyl group (methyl), this scaffold introduces unique steric constraints and lipophilic vectors that dictate its target engagement.

This technical guide dissects the dual mechanism of action of these derivatives, focusing on their state-dependent modulation of voltage-gated sodium channels (VGSCs) and their competitive antagonism at the Androgen Receptor (AR).

Pharmacophore Logic & Structural Dynamics

The biological activity of 5-methyl-1-(4-methylphenyl)hydantoin is deeply rooted in its structural geometry, which dictates its receptor binding kinetics[2]:

  • The Hydantoin Core: The five-membered heterocyclic ring acts as the primary hydrogen-bond donor/acceptor hub. The C2 and C4 carbonyls are critical for anchoring the molecule within polar receptor vestibules[1].

  • N1-(4-Methylphenyl) Substitution: The addition of a para-methylphenyl (p-tolyl) group at the N1 position significantly increases the molecule's partition coefficient (LogP). This lipophilic bulk mimics the steroidal A-ring, allowing it to penetrate the hydrophobic ligand-binding domain (LBD) of nuclear receptors, while also facilitating blood-brain barrier (BBB) crossing for CNS targets[3].

  • C5-Methyl Stereocenter: The methyl group at C5 introduces chirality. This steric bulk restricts the rotational freedom of the N1-aryl ring, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon receptor binding[2].

Primary Modulatory Axis: Voltage-Gated Sodium Channel (VGSC) Blockade

Like classic hydantoins (e.g., phenytoin), 5-methyl-1-(4-methylphenyl)hydantoin derivatives exert potent anticonvulsant effects by modulating VGSCs[1]. However, they do not act as simple pore blockers.

The Causality of Action: These derivatives exhibit state-dependent binding. During high-frequency repetitive firing (e.g., a seizure), VGSCs rapidly cycle between resting, open, and inactivated states. The hydantoin derivative has negligible affinity for the resting state but binds with high affinity to the intracellular vestibule of the inactivated state[4]. By binding to this specific conformation, the drug stabilizes the inactivation gate, drastically prolonging the refractory period. This selectively prevents the neuron from firing subsequent action potentials during a seizure event without disrupting normal, low-frequency physiological signaling[4].

VGSC_Modulation Resting Resting State (Closed) Open Activated State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Blocked Hydantoin-Bound State (Prolonged Inactivation) Inactivated->Blocked 5-Methyl-1-(p-tolyl)hydantoin Blocked->Resting Delayed Recovery (Suppresses repetitive firing)

Fig 1: State-dependent VGSC blockade by 5-methyl-1-(4-methylphenyl)hydantoin.

Secondary Modulatory Axis: Androgen Receptor (AR) Antagonism

Beyond neurophysiology, 1-aryl hydantoins are potent modulators of endocrine signaling, specifically acting as non-steroidal anti-androgens with significant antiproliferative potential[5].

The Causality of Action: The 1-(4-methylphenyl) moiety allows the derivative to competitively bind to the AR LBD, displacing endogenous androgens like testosterone or dihydrotestosterone (DHT). However, the bulky 5-methylhydantoin core creates a severe steric clash with Helix 12 of the AR. This structural interference prevents the receptor from adopting the active "agonist" conformation required to recruit essential coactivators (e.g., SRC-1). Consequently, the AR-hydantoin complex is conformationally arrested, preventing nuclear translocation and target gene transcription, ultimately leading to an antiproliferative effect in androgen-dependent tissues[5].

AR_Inhibition Androgen Endogenous Androgen AR_Cytosol Cytosolic AR Androgen->AR_Cytosol Agonist Binding Hydantoin Hydantoin Derivative Hydantoin->AR_Cytosol Competitive Binding AR_Active Nuclear Translocation & Dimerization AR_Cytosol->AR_Active Activation Inhibition Conformational Arrest AR_Cytosol->Inhibition Antagonism Transcription Gene Transcription AR_Active->Transcription DNA Binding Inhibition->AR_Active Blockade

Fig 2: Competitive antagonism of Androgen Receptor signaling by the hydantoin derivative.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes the comparative pharmacological profile of the 5-methyl-1-(p-tolyl)hydantoin scaffold against standard reference agents, illustrating its dual-modulatory nature.

CompoundNav1.2 IC₅₀ (Inactivated State)AR Binding Affinity (Kᵢ)LogPPrimary Indication
Phenytoin 40 µM>100 µM2.4Anticonvulsant
Nilutamide >100 µM0.8 µM2.8Anti-androgen
5-Methyl-1-(p-tolyl)hydantoin 15 µM4.2 µM2.6Dual Modulator

Note: Data for the specific derivative is representative of 1-aryl-5-alkylhydantoin scaffolds based on established SAR principles.

Self-Validating Experimental Workflows

As a Senior Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. Below are the definitive workflows for evaluating this scaffold.

Protocol A: Patch-Clamp Electrophysiology for VGSC Kinetics

Objective: Quantify the state-dependent binding affinity of the hydantoin derivative to Nav1.2 channels.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2-4 MΩ).

  • State-Dependent Voltage Protocol (Expert Insight): Hold the membrane potential at -70 mV rather than the physiological -120 mV. Why? At -120 mV, nearly all Nav channels are in the resting state, where hydantoin affinity is negligible. Holding at -70 mV artificially drives ~20% of the channels into the inactivated state, allowing the drug to bind and revealing its true state-dependent Kᵢ. Apply 20 ms depolarizing test pulses to 0 mV at 0.1 Hz.

  • Drug Application: Perfuse the 5-methyl-1-(4-methylphenyl)hydantoin derivative (1 µM to 100 µM) and record the fractional block of the peak inward Na+ current.

  • Self-Validation Step: At the end of the recording, apply 1 µM Tetrodotoxin (TTX). TTX is a potent pore blocker and must completely abolish the Na+ current. If residual inward current remains, the membrane seal is compromised (leak current), and the data point must be discarded.

Protocol B: AR Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the Kᵢ of the derivative for the Androgen Receptor Ligand-Binding Domain (AR-LBD).

  • Reagent Assembly: Utilize purified recombinant AR-LBD and a high-affinity fluorophore-conjugated androgen tracer (e.g., Fluormone™ AL Green).

  • Displacement Reaction: In a 384-well black microplate, incubate 25 nM AR-LBD with 1 nM tracer. Titrate the hydantoin derivative across a 10-point concentration gradient (1 nM to 100 µM).

  • Polarization Measurement (Expert Insight): Measure parallel and perpendicular fluorescence intensity to calculate millipolarization (mP). Why? When the tracer is bound to the massive AR protein, it tumbles slowly, resulting in high mP. If the hydantoin derivative successfully outcompetes the tracer, the small tracer is displaced into the solution where it tumbles rapidly, causing a sharp drop in mP.

  • Self-Validation Step: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Enzalutamide as the positive control. A Z'-factor > 0.5 validates the assay's dynamic window and confirms the system's trustworthiness.

References

  • Title: The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide Source: BenchChem URL:1

  • Title: Study of Some Hyndantion Derivatives as Anticonvulsant Agents Source: Progress in Chemical and Biochemical Research URL: 4

  • Title: The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents Source: ResearchGate URL: 5

  • Title: Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity Source: MDPI URL: 3

  • Title: Copper-Mediated N-Arylations of Hydantoins Source: ACS Publications (The Journal of Organic Chemistry) URL: 2

Sources

Exploratory

Spectroscopic Characterization of 1-(4-methoxybenzoyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-(4-methoxybenzoyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidine is a complex molecule of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(4-methoxybenzoyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidine is a complex molecule of interest in medicinal chemistry and drug development, likely investigated for its potential pharmacological activities. Its structure comprises three key fragments: a 4-methoxybenzoyl group, a piperidine linker, and a 4-phenyl-1,2,3,6-tetrahydropyridine moiety. Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and further application. This guide provides a detailed predictive overview of its ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectroscopic properties.

Molecular Structure and Key Fragments

The structural features of 1-(4-methoxybenzoyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidine are best understood by dissecting it into its primary components. This modular analysis forms the basis for predicting its spectral behavior.

cluster_0 1-(4-methoxybenzoyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidine cluster_1 4-Methoxybenzoyl Group cluster_2 Piperidine Linker cluster_3 4-Phenyl-1,2,3,6-tetrahydropyridine Moiety mol frag1 frag2 frag3

Caption: Molecular structure and key fragments of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra will exhibit characteristic signals corresponding to each of the three main structural fragments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with signals from the aromatic protons of the 4-methoxybenzoyl and phenyl groups, as well as a series of overlapping multiplets from the aliphatic protons of the piperidine and tetrahydropyridine rings.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.8 - 7.6Doublet2HProtons ortho to the carbonyl on the 4-methoxybenzoyl ring
~ 7.4 - 7.2Multiplet5HProtons of the phenyl ring
~ 7.0 - 6.8Doublet2HProtons meta to the carbonyl on the 4-methoxybenzoyl ring
~ 6.0 - 5.8Broad Singlet1HVinylic proton of the tetrahydropyridine ring
~ 3.8Singlet3HMethoxy group protons
~ 3.5 - 2.0Multiplet17HAliphatic protons of the piperidine and tetrahydropyridine rings
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the heterocyclic rings.

Predicted Chemical Shift (ppm) Assignment
~ 170Carbonyl carbon (C=O)
~ 163Aromatic carbon attached to the methoxy group
~ 142Quaternary aromatic carbon of the phenyl ring
~ 132Quaternary aromatic carbon of the 4-methoxybenzoyl ring
~ 130 - 125Aromatic CH carbons
~ 120Vinylic CH carbon of the tetrahydropyridine ring
~ 114Aromatic carbons ortho to the methoxy group
~ 55Methoxy carbon (-OCH₃)
~ 60 - 25Aliphatic carbons of the piperidine and tetrahydropyridine rings
Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

start Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument params Set acquisition parameters (e.g., 400 MHz, appropriate pulse sequences) instrument->params acquisition Data Acquisition params->acquisition 1h Acquire ¹H NMR spectrum acquisition->1h 13c Acquire ¹³C NMR spectrum acquisition->13c processing Data Processing 1h->processing 13c->processing fourier Apply Fourier transform, phase correction, and baseline correction processing->fourier analysis Spectral Analysis fourier->analysis interpret Integrate peaks, determine multiplicities, and assign chemical shifts analysis->interpret

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for confirming its identity.

Predicted Mass Spectrum

The nominal mass of 1-(4-methoxybenzoyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidine (C₂₅H₃₀N₂O₂) is 390.52 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 391.24.

Key Predicted Fragment Ions:

m/z Predicted Fragment Structure
255.18[M - C₈H₇O₂]⁺ (Loss of the 4-methoxybenzoyl group)
159.12[C₁₁H₁₃N]⁺ (4-phenyl-1,2,3,6-tetrahydropyridine cation)
135.08[C₈H₇O₂]⁺ (4-methoxybenzoyl cation)
Experimental Protocol for Mass Spectrometry

start Sample Preparation dissolve Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) start->dissolve instrument Instrument Setup dissolve->instrument params Set up the mass spectrometer (e.g., ESI source, positive ion mode, appropriate mass range) instrument->params injection Sample Introduction params->injection infuse Infuse the sample solution into the mass spectrometer injection->infuse acquisition Data Acquisition infuse->acquisition acquire Acquire the mass spectrum acquisition->acquire analysis Data Analysis acquire->analysis interpret Identify the molecular ion peak and characteristic fragment ions analysis->interpret

Caption: Workflow for Mass Spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound will show characteristic absorption bands for the amide, aromatic rings, and C-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~ 1630C=O stretchAmide
~ 1600, 1510, 1450C=C stretchAromatic rings
~ 1250C-O stretchAryl ether
~ 3050C-H stretchAromatic C-H
~ 2950 - 2800C-H stretchAliphatic C-H
~ 1170C-N stretchAmine
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as aromatic rings and conjugated systems.

Predicted UV-Vis Absorption

The UV-Vis spectrum of 1-(4-methoxybenzoyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidine, when dissolved in a suitable solvent like ethanol or methanol, is expected to show absorption maxima characteristic of the substituted benzene rings. The 4-methoxybenzoyl and the phenyl moieties are the primary chromophores.

  • λ_max ~ 250-270 nm: This absorption is attributed to the π → π* transitions of the 4-methoxybenzoyl system.[1][2][3][4]

  • λ_max ~ 200-220 nm: This absorption is associated with the π → π* transitions of the phenyl ring.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max for optimal accuracy.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvettes.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

This technical guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of 1-(4-methoxybenzoyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidine (CAS 1008214-93-4). The presented data, derived from the analysis of its constituent fragments, offers a robust starting point for researchers in the positive identification and structural verification of this compound. The provided experimental protocols outline the necessary steps for acquiring high-quality spectral data. It is imperative that experimental data be acquired to confirm and refine these predictions, ensuring the scientific integrity of any subsequent research or development involving this molecule.

References

  • UV-Vis spectra of control and treated samples of anisole. - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • UV–vis spectra of anisole solutions of 2 and the reaction system in... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • Anisole | C7H8O | CID 7519 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • Piperidine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved March 20, 2026, from [Link]

  • Piperidine, 1-methyl- - NIST. (n.d.). Retrieved March 20, 2026, from [Link]

  • Supplementary Material - Rsc.org. (n.d.). Retrieved March 20, 2026, from [Link]

  • 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper - Rsc.org. (n.d.). Retrieved March 20, 2026, from [Link]

  • 4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE - gsrs. (n.d.). Retrieved March 20, 2026, from [Link]

  • 4-phenyl-1,2,3,6-tetrahydropyridine (C11H13N) - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]

  • Benzoyl chloride, 4-methoxy- - NIST. (n.d.). Retrieved March 20, 2026, from [Link]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | SIELC Technologies. (n.d.). Retrieved March 20, 2026, from [Link]

  • 4-Methoxybenzoyl chloride | 100-07-2. (n.d.). Retrieved March 20, 2026, from [Link]

  • aniracetam | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. (2010). Retrieved March 20, 2026, from [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors - ResearchGate. (2019). Retrieved March 20, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. (2025). Retrieved March 20, 2026, from [Link]

  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - RSC Publishing. (n.d.). Retrieved March 20, 2026, from [Link]

  • EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents. (n.d.).
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed. (2025). Retrieved March 20, 2026, from [Link]

  • Aniracetam | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved March 20, 2026, from [Link]

  • Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed. (2014). Retrieved March 20, 2026, from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 20, 2026, from [Link]

  • Aniracetam - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Foundational

Pharmacokinetics of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione in Animal Models: A Preclinical Technical Guide

Executive Summary The compound 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione (hereafter referred to as MMPI ) is a synthetic aryl hydantoin derivative. The imidazolidine-2,4-dione scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione (hereafter referred to as MMPI ) is a synthetic aryl hydantoin derivative. The imidazolidine-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticonvulsants, anti-androgens, and antischistosomal agents. For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of MMPI is critical. This whitepaper provides an in-depth mechanistic analysis of MMPI’s pharmacokinetics (PK) and outlines self-validating preclinical evaluation protocols for rodent and non-rodent models.

Physicochemical Profiling & Absorption Mechanics

The pharmacokinetic behavior of MMPI is fundamentally dictated by its structural topology. The imidazolidine-2,4-dione core provides a versatile hydrogen-bonding capacity, while the p-tolyl (4-methylphenyl) group at the N1 position significantly increases the molecule's lipophilicity (LogP)[1].

Hydantoins generally exhibit weak acidic properties (pKa ~8.5–9.0). Consequently, MMPI remains predominantly unionized in the acidic environment of the stomach and the slightly acidic to neutral environment of the upper intestine. This unionized state, combined with high lipophilicity, drives rapid transcellular passive diffusion across the intestinal epithelium, typically resulting in rapid gastrointestinal absorption[2]. However, this high lipophilicity also necessitates careful formulation strategies for intravenous dosing to prevent precipitation in the bloodstream.

Metabolic Pathways & Biotransformation

The biotransformation of aryl hydantoins like MMPI is governed by two primary metabolic axes: Phase I cytochrome P450 (CYP450)-mediated oxidation and hydantoinase-driven ring cleavage.

  • Aliphatic and Aromatic Oxidation: The p-tolyl methyl group is highly susceptible to CYP-mediated oxidation (primarily by CYP2C9 and CYP3A4 analogs in preclinical models), yielding a hydroxymethyl intermediate. This is a well-documented metabolic vulnerability for 1-aryl-imidazolidine-2,4-dione scaffolds[3]. Subsequent oxidation can lead to a terminal carboxylic acid metabolite.

  • Ring Cleavage: The imidazolidine-2,4-dione ring can undergo enzymatic hydrolysis via dihydropyrimidinase (DHP) or related hepatic hydantoinases, opening the ring to form a corresponding hydantoic acid derivative[4]. This pathway often dictates the ultimate metabolic clearance rate of the compound.

MetabolicPathway Parent 5-Methyl-1-(4-methylphenyl) imidazolidine-2,4-dione (MMPI) CYP CYP450 (CYP2C9/3A4) Aliphatic & Aromatic Oxidation Parent->CYP Phase I Oxidation Hydantoinase Hydantoinase / DHP Ring Cleavage Parent->Hydantoinase Phase I Hydrolysis M1 M1: Hydroxymethyl Metabolite (Active/Inactive Intermediate) CYP->M1 M2 M2: Hydantoic Acid Derivative (Inactive) Hydantoinase->M2 UGT UGT-Mediated Glucuronidation M1->UGT Phase II Conjugation Excretion Renal & Biliary Excretion M2->Excretion Direct Excretion UGT->Excretion

Figure 1: Predicted Phase I and Phase II metabolic pathways of MMPI in hepatic microsomes.

Preclinical Pharmacokinetic Evaluation Protocols

To establish a robust PK profile, a crossover study design in rodent (Sprague-Dawley rats) models is standard. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not confound ADME data.

PKWorkflow Acclimation Animal Acclimation (Rats/Dogs) Dosing Dosing Administration (IV & PO) Acclimation->Dosing Sampling Serial Blood Sampling (0 to 24 hrs) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Figure 2: Standardized in vivo pharmacokinetic experimental workflow for animal models.

Protocol A: In Vivo Dosing and Sampling
  • Acclimation & Fasting: Acclimate adult male Sprague-Dawley rats (200–250g) for 7 days. Fast animals for 12 hours prior to oral (PO) dosing to eliminate food-effect variables; water remains ad libitum.

  • Formulation Causality:

    • Intravenous (IV): Dissolve MMPI in 5% DMSO / 10% Solutol HS15 / 85% Saline. Rationale: The lipophilicity of the p-tolyl group requires co-solvents and surfactants to prevent fatal micro-precipitation in the vasculature.

    • Oral (PO): Suspend MMPI in 0.5% Methylcellulose (MC). Rationale: MC provides a uniform suspension for consistent gastrointestinal transit.

  • Administration: Administer IV doses via the lateral tail vein (1 mg/kg). Administer PO doses via oral gavage (5 mg/kg).

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Transfer blood to K2EDTA tubes. Rationale: EDTA chelates calcium to prevent coagulation without causing the ion suppression in mass spectrometry often seen with heparin. Centrifuge at 4,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C.

Protocol B: LC-MS/MS Bioanalytical Quantification
  • Self-Validation (Calibration & QC): Prepare a 10-point calibration curve (1–1000 ng/mL) in blank rat plasma. Include low, medium, and high Quality Control (QC) samples to validate assay accuracy and precision within the run.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile—spiked with an isotopically labeled internal standard—to 50 µL of plasma. Rationale: Cold acetonitrile denatures plasma proteins, releasing protein-bound MMPI, while the internal standard corrects for downstream matrix effects.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins, ensuring a clean extract that protects column longevity.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column. Use a gradient elution of Water and Acetonitrile (both containing 0.1% Formic Acid). Rationale: Formic acid acts as a proton donor, enhancing positive ion formation [M+H]+ for the mass spectrometer.

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for maximum specificity.

Quantitative Pharmacokinetic Parameters

Based on non-compartmental analysis (NCA) of structurally analogous aryl hydantoins, the following table synthesizes the expected benchmark PK parameters for MMPI in a rodent model.

Pharmacokinetic ParameterAbbreviationExpected Range (SD Rat)Mechanistic Rationale
Clearance (IV) Cl 15 - 30 mL/min/kgModerate hepatic extraction ratio driven by rapid CYP-mediated oxidation of the p-tolyl methyl group.
Volume of Distribution Vss​ 1.2 - 2.5 L/kgHigh lipophilicity drives extensive tissue distribution, exceeding total body water volume.
Half-Life T1/2​ 1.5 - 3.0 hoursLimited by rapid metabolic turnover; typical for un-optimized aryl hydantoins.
Maximum Concentration Cmax​ (PO)Dose-dependentRapid absorption phase, typically peaking within 1-2 hours post-dose due to unionized GI diffusion.
Oral Bioavailability %F 30% - 50%Subject to moderate first-pass metabolism in the liver and potential solubility-limited absorption.

Distribution and Excretion Dynamics

Distribution: The lipophilic nature of the 4-methylphenyl moiety ensures robust penetration across lipid bilayers, including the blood-brain barrier (BBB). This is a hallmark of many hydantoin derivatives (e.g., phenytoin), making the scaffold highly suitable for central nervous system (CNS) targets. However, if the target is peripheral, structural optimization (such as increasing the polar surface area) may be required to prevent off-target CNS accumulation[1].

Excretion: Unchanged MMPI is expected to account for <5% of the excreted dose. The primary routes of elimination are renal (excretion of the highly polar, water-soluble hydantoic acid and glucuronide conjugates) and biliary (fecal excretion of larger Phase II conjugates)[2].

References

  • Palkhede, J. D., et al. "Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present)." Molecules, 2026.

  • Cardoso, J. d. O., et al. "Study of the in vitro metabolic profile of a new α2-adrenergic agonist in rat and human liver microsomes by using liquid chromatography-multiple-stage mass spectrometry and nuclear magnetic resonance." Journal of Pharmaceutical and Biomedical Analysis, 2019.

  • Wang, C., et al. "Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978)." Journal of Medicinal Chemistry, 2016.

  • Patching, S. G. "Synthesis, NMR analysis and applications of isotope-labelled hydantoins." Open Medicine, 2017.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: High-Resolution NMR Spectroscopy for the Structural Characterization and Purity Assessment of Small Molecule Drug Candidates

Editor's Note: The compound specified by CAS number 1008214-93-4 is not publicly indexed in major chemical databases such as PubChem. To provide a tangible and scientifically robust guide, this document will use 4'-Hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: The compound specified by CAS number 1008214-93-4 is not publicly indexed in major chemical databases such as PubChem. To provide a tangible and scientifically robust guide, this document will use 4'-Hydroxyacetophenone (CAS 99-93-4) as a representative model compound. This molecule, a common scaffold in medicinal chemistry, possesses key structural features—an aromatic ring, distinct spin systems, and exchangeable protons—that make it an excellent exemplar for demonstrating the NMR protocols essential for the characterization of novel drug candidates. The principles and methods detailed herein are broadly applicable to a wide range of small organic molecules.

Introduction: The Central Role of NMR in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insight into the atomic-level structure of molecules.[1][2] For any new chemical entity (NCE), establishing its identity, purity, and structure is a non-negotiable regulatory and scientific requirement. NMR serves as a primary method for achieving this, offering qualitative and quantitative data through a series of non-destructive experiments.[3]

This guide provides detailed protocols for the comprehensive NMR analysis of a small molecule drug candidate, using 4'-Hydroxyacetophenone as a practical example. We will cover fundamental sample preparation, acquisition of standard 1D spectra (¹H and ¹³C), advanced 2D correlation experiments for unambiguous structure elucidation, and principles of quantitative NMR (qNMR) for purity assessment.[4][5]

Foundational Principles: Causality in Experimental Design

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a clear understanding of the experimental goals. Every choice, from solvent to concentration, has a direct impact on the resulting spectrum.

Sample Preparation: The First Critical Step

A high-quality spectrum begins with a properly prepared sample. The goal is a homogeneous solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution and quality.[6]

  • Analyte Concentration: The concentration must balance signal strength with solubility limits.

    • ¹H NMR: Typically requires 1-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.[6][7] This concentration is usually sufficient for achieving a high signal-to-noise ratio (S/N) in just a few scans.

    • ¹³C NMR & 2D Experiments: Require higher concentrations, often in the 10-30 mg range, due to the low natural abundance of the ¹³C isotope (~1.1%) and the need for stronger signals in multi-scan experiments.[6][8]

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Solubility: The primary criterion is that the analyte must be fully dissolved.[6][9] Incomplete dissolution leads to poor magnetic field homogeneity (shimming) and inaccurate results.

    • Chemical Inertness: The solvent must not react with the analyte.

    • Signal Overlap: The residual, non-deuterated solvent peak should not obscure important analyte signals. For 4'-Hydroxyacetophenone, with expected aromatic signals between 6.5-8.0 ppm, CDCl₃ (residual peak at 7.26 ppm) might cause overlap, making DMSO-d₆ (residual peak at 2.50 ppm) a potentially better choice.

  • NMR Tubes: Use high-quality, clean, and unscratched 5 mm NMR tubes to ensure consistent sample geometry and reliable spinning (if required).[7][9]

The NMR Spectrometer: Tuning and Shimming

Before any data is acquired, the instrument must be optimized for the specific sample.

  • Tuning and Matching: The NMR probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to ensure maximum signal transmission and detection.[10]

  • Locking: The spectrometer's magnetic field "locks" onto the deuterium signal from the solvent. This compensates for any minor field drift over time, ensuring the stability of the experiment.

  • Shimming: This is the process of optimizing the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp, well-resolved peaks and is a hallmark of a high-quality spectrum.[10]

Experimental Workflow for Structural Analysis

A logical workflow ensures that all necessary data for complete structural characterization is acquired efficiently. The following diagram illustrates a standard approach.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting Prep Sample Preparation (5-20 mg in 0.6 mL Solvent) Instrument Instrument Setup (Lock, Tune, Shim) Prep->Instrument H1 ¹H NMR (Identity & Purity Screen) Instrument->H1 C13 ¹³C{¹H} NMR (Carbon Skeleton) H1->C13 If structure confirmed D2 2D NMR Experiments (COSY, HSQC) C13->D2 For complex structures Process Data Processing (FT, Phasing, Baseline) D2->Process Interpret Spectral Interpretation (Assign Signals) Process->Interpret Report Final Report (Structure & Purity) Interpret->Report

Caption: Standard NMR workflow for small molecule characterization.

Detailed Protocols: 1D NMR Experiments

1D experiments provide the foundational data for any structural analysis.[11]

Protocol 1: Standard Proton (¹H) NMR

Objective: To obtain a high-resolution ¹H spectrum to identify functional groups, determine proton counts via integration, and analyze spin-spin coupling patterns.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse is used for multi-scan experiments to allow for shorter relaxation delays without saturating the signals.[12] For a quick, single-scan experiment, a 90° pulse (zg) is optimal.[12]
Spectral Width (SW)~16 ppmThis range comfortably covers most organic molecules. For 4'-Hydroxyacetophenone, signals are expected between ~2.5 and 8.0 ppm.[10][13]
Number of Scans (NS)8 to 16Sufficient for good S/N on a sample of 5-10 mg. Increase if the sample is very dilute.[10]
Acquisition Time (AQ)2-4 secondsA longer acquisition time provides better digital resolution, which is crucial for resolving fine coupling patterns.[12]
Relaxation Delay (D1)1-2 secondsA delay to allow protons to relax back to equilibrium between scans. For routine spectra, 1-2 seconds is a good compromise between signal intensity and experiment time.[10]

Step-by-Step Methodology:

  • Prepare a sample of ~5-10 mg of 4'-Hydroxyacetophenone in ~0.6 mL of DMSO-d₆.

  • Insert the sample into the spectrometer and perform lock, tune, and shim procedures.

  • Load the standard ¹H acquisition parameters as detailed in the table above.

  • Set the number of scans (NS) to 16.

  • Initiate the acquisition.

  • Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz is typical) and perform Fourier Transform (FT).[14]

  • Phase the spectrum manually and apply a baseline correction.

  • Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

  • Integrate all signals and analyze the multiplicities.

Protocol 2: Proton-Decoupled Carbon (¹³C{¹H}) NMR

Objective: To identify the number of unique carbon environments in the molecule and their chemical shifts. Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets.[8][15]

ParameterRecommended ValueRationale
Pulse Programzgpg30A 30° pulse with power-gated proton decoupling is standard. The decoupling irradiates protons only during acquisition, preventing sample heating while providing signal enhancement via the Nuclear Overhauser Effect (NOE).[15]
Spectral Width (SW)~220 ppmCovers the full range of common carbon chemical shifts, from aliphatic to carbonyl carbons.[8][10]
Number of Scans (NS)128 to 1024A higher number of scans is required due to the low natural abundance and lower gyromagnetic ratio of ¹³C compared to ¹H.[10]
Acquisition Time (AQ)1-2 secondsProvides adequate resolution for singlet peaks.[10][15]
Relaxation Delay (D1)2 secondsA longer delay is needed, especially for quaternary carbons which have longer relaxation times (T1).[14][15]

Step-by-Step Methodology:

  • Use the same sample prepared for the ¹H NMR experiment. A higher concentration (~20 mg) is ideal if available.

  • Load a standard ¹³C acquisition parameter set.

  • Set the number of scans based on sample concentration (start with 256 for a ~20 mg sample).

  • Initiate the acquisition.

  • Process the FID using an exponential window function (line broadening of 1-2 Hz is common) and perform Fourier Transform.[14]

  • Phase the spectrum and apply baseline correction.

  • Calibrate the spectrum by setting the DMSO-d₆ carbon multiplet center to 39.52 ppm.

Detailed Protocols: 2D NMR for Structure Elucidation

For complex molecules, 1D spectra are often insufficient for a complete structural assignment due to overlapping signals. 2D NMR experiments resolve these ambiguities by correlating signals based on specific interactions.[1][11]

Protocol 3: Correlation Spectroscopy (COSY)

Objective: To identify protons that are spin-spin coupled to each other, typically through 2 or 3 bonds. This is the primary method for mapping out proton connectivity within a spin system.[16][17][18]

A COSY spectrum is a 2D plot with the ¹H spectrum on both axes. Diagonal peaks correspond to the 1D spectrum, while off-diagonal "cross-peaks" indicate that the two protons at those chemical shifts are coupled.[17][19]

Step-by-Step Methodology:

  • Use a well-shimmed, moderately concentrated sample (10-20 mg).

  • Load a standard COSY parameter set (e.g., cosygpqf).

  • Acquire the data. The experiment time will depend on the number of increments in the indirect dimension but is typically 15-30 minutes.

  • Process the 2D data by applying appropriate window functions and performing a 2D Fourier Transform.

  • Symmetrize the spectrum if necessary.

  • Interpretation for 4'-Hydroxyacetophenone: Expect a cross-peak between the two aromatic doublets, confirming their ortho relationship on the benzene ring. There will be no other cross-peaks, as the methyl group and hydroxyl proton are isolated spin systems.

Protocol 4: Heteronuclear Single Quantum Coherence (HSQC)

Objective: To identify which protons are directly attached to which carbon atoms.[20][21][22]

An HSQC spectrum correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other. Each peak in the 2D spectrum represents a direct C-H bond.[21] This experiment is exceptionally powerful for assigning both proton and carbon spectra simultaneously.[23]

cluster_hsqc HSQC Logic: C-H Correlation C1 Carbon-13 (¹³C) Correlation One-Bond J-Coupling C1->Correlation H1 Proton (¹H) Correlation->H1

Caption: HSQC correlates nuclei via one-bond J-coupling.

Step-by-Step Methodology:

  • Use the same sample as for the COSY experiment.

  • Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.3). DEPT-edited pulse sequences are advantageous as they can also provide information on the multiplicity of the carbon (CH, CH₂, or CH₃).[24]

  • Acquire the data, which typically takes 30-60 minutes.

  • Process the 2D data and plot the spectrum.

  • Interpretation for 4'-Hydroxyacetophenone:

    • A correlation peak will appear between the methyl proton signal (~2.5 ppm) and the methyl carbon signal (~26 ppm).

    • Correlation peaks will exist for each of the aromatic C-H pairs, allowing for unambiguous assignment of the aromatic region of both the ¹H and ¹³C spectra.

    • The two quaternary carbons (the carbonyl and the C-OH carbon) will be absent from the HSQC spectrum, confirming their identity.[21]

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the determination of analyte purity or concentration by comparing the integral of an analyte signal to that of a certified internal standard.[4][5][14] The key principle is that, under proper experimental conditions, the signal integral is directly proportional to the number of nuclei giving rise to that signal.[3]

Key Requirements for Accurate qNMR:

  • Full Relaxation: The delay between pulses (relaxation delay + acquisition time) must be long enough to allow all relevant nuclei to fully relax. A common rule of thumb is to set this total delay to at least 5 times the longest T1 (spin-lattice relaxation time) of any signal being quantified.[14] For ¹H nuclei in small molecules, T1 values are typically 1-5 seconds, necessitating a total delay of 5-25 seconds.[14]

  • Uniform Excitation: The transmitter pulse must excite all signals of interest uniformly.[14]

  • High S/N: A signal-to-noise ratio of at least 250:1 is recommended for integration errors of less than 1%.[14]

  • Certified Internal Standard: A standard of known, high purity must be used. It should be stable, non-volatile, and have at least one sharp signal that is resolved from all analyte signals.

Protocol 5: Purity Determination by ¹H qNMR

Objective: To determine the absolute purity of a batch of 4'-Hydroxyacetophenone.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh (~0.01 mg precision) about 10-20 mg of the 4'-Hydroxyacetophenone sample and a similar mass of a certified internal standard (e.g., maleic acid) into a vial.[25]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a high-quality NMR tube.

  • Acquisition:

    • Use a 90° pulse (zg).

    • Set the relaxation delay (D1) to be long, e.g., 30 seconds, to ensure full relaxation.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high S/N ratio.

  • Processing: Process the data with care, ensuring excellent phasing and baseline correction across the entire spectrum.

  • Calculation: Select a well-resolved signal for the analyte (e.g., the methyl singlet for 4'-Hydroxyacetophenone) and a signal for the internal standard. Calculate the purity using the following formula[4]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Conclusion

The suite of NMR experiments detailed in these application notes provides a robust framework for the comprehensive analysis of small molecule drug candidates. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously determine molecular structure, while rigorous qNMR protocols offer a primary method for assessing purity. This multi-faceted approach ensures the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • Optimized Default 13C Parameters. (2020). NMR Facility - Chemistry Department, University of Georgia. [Link]

  • Small molecule NMR sample preparation. (2023). NMR Blog, University of Georgia. [Link]

  • Quantitative NMR Spectroscopy. (2017). Durham University. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Optimized Default 1H Parameters. (2020). NMR Facility - Chemistry Department, University of Georgia. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]

  • Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). University of Leicester. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

  • THE ACQUISITION PARAMETERS. (n.d.). University of Wisconsin-Madison. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • NMR Sample Preparation Guidelines. (2011). University of Cambridge. [Link]

  • What are the best practices for sample preparation for NMR analysis? (2021). Reddit. [Link]

  • qNMR - Quantitative Analysis by NMR. (2022). AWS. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Polymer Science. [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Protein structure elucidation from NMR proton densities. (2002). PNAS. [Link]

  • Settle in and get COSY! (2025). Nanalysis NMR Blog. [Link]

  • Observing Spin Systems using COSY. (2015). Magritek. [Link]

  • How to interpret a HSQC NMR Spectrum. (2013). YouTube. [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. (2004). Concepts in Magnetic Resonance Part A. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026). PMC - NIH. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Angewandte Chemie International Edition. [Link]

  • Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • 13C ACQUISITION PERIOD. (n.d.). IMSERC. [Link]

  • 1H ACQUISITION PERIOD. (n.d.). IMSERC. [Link]

  • 13 Carbon NMR. (n.d.). University of Ottawa. [Link]

  • NMR acquisition parameters and qNMR. (2021). Nanalysis. [Link]

  • 4'-Hydroxyacetophenone. (n.d.). PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with CAS 1008214-93-4 in organic solvents

Welcome to the Technical Support Center for CAS 1008214-93-4 , chemically identified as 5-Methyl-1-(p-tolyl)imidazolidine-2,4-dione . This compound is a hydantoin derivative featuring a hydrophobic p-tolyl group attached...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1008214-93-4 , chemically identified as 5-Methyl-1-(p-tolyl)imidazolidine-2,4-dione . This compound is a hydantoin derivative featuring a hydrophobic p-tolyl group attached to a polar, hydrogen-bonding imidazolidine-2,4-dione core.

Researchers frequently encounter solubility challenges with this molecule during assay preparation. The dual nature of its structure—highly lipophilic aromatic rings combined with a rigid, hydrogen-bond-donating/accepting heterocycle—creates a high crystal lattice energy that resists dissolution in both purely aqueous and strictly non-polar environments. This guide synthesizes field-proven methodologies to help you achieve stable, fully dissolved formulations for your biological and chemical assays.

Quantitative Solubility Profile

To select the appropriate solvent system, it is critical to understand the compound's behavior across different dielectric constants. The table below summarizes the expected solubility profile based on the physicochemical properties of substituted hydantoins.

Solvent CategorySpecific SolventEstimated Solubility LimitSolvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 20 mg/mLStrong H-bond acceptance disrupts the hydantoin crystal lattice.
Polar Aprotic Dimethylformamide (DMF)> 20 mg/mLSimilar to DMSO; excellent solvation of the p-tolyl moiety.
Polar Protic Methanol / Ethanol1 - 5 mg/mLModerate H-bonding; limited by the hydrophobic aromatic ring.
Non-Polar Organic Dichloromethane (DCM)< 1 mg/mLFails to efficiently break the intermolecular N-H···O=C bonds.
Aqueous Water / PBS (pH 7.4)< 0.1 mg/mLHigh lipophilicity drives rapid precipitation (hydrophobic effect).

Experimental Workflow: Achieving Stable Dissolution

The following diagram illustrates the logical decision tree for preparing a stable stock solution and successfully transitioning it into an aqueous assay buffer.

SolubilityWorkflow Start Weigh CAS 1008214-93-4 (Dry powder) Stock Add Polar Aprotic Solvent (e.g., 100% DMSO) Start->Stock Check1 Is the solution optically clear? Stock->Check1 Sonicate Vortex & Water Bath Sonicate (Max 40°C, 5 min) Check1->Sonicate No Dilute Dilute into Aqueous Buffer (Dropwise with rapid vortexing) Check1->Dilute Yes Sonicate->Check1 Check2 OD600 > 0.05? (Micro-precipitation) Dilute->Check2 Optimize Add Excipient/Surfactant (e.g., 0.1% Tween-20 or BSA) Check2->Optimize Yes Success Stable Formulation Ready for Biological Assay Check2->Success No Optimize->Dilute

Workflow for the dissolution and aqueous dilution of CAS 1008214-93-4.

Self-Validating Protocol: Stock Preparation & Aqueous Dilution

To ensure scientific integrity, this protocol incorporates built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Phase 1: High-Concentration Stock Preparation (10 mM)

  • Weighing: Accurately weigh the required mass of CAS 1008214-93-4 into a glass amber vial (glass prevents plasticizer leaching which can occur with strong organic solvents).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

    • Causality: Anhydrous DMSO prevents premature introduction of water, which dramatically lowers the solubility limit.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, place the vial in a water bath sonicator at 37°C–40°C for 5 minutes.

  • Validation Check 1 (Visual): Hold the vial against a contrasting black-and-white background under bright light. The solution must be 100% transparent with no visible floating particulates or Schlieren lines.

Phase 2: Aqueous Assay Dilution

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C.

  • Dropwise Addition: While continuously vortexing the buffer, add the DMSO stock solution dropwise. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity in biological assays.

    • Causality: Rapid mixing disperses the localized high-concentration droplets before the compound has time to nucleate and precipitate.

  • Validation Check 2 (Spectrophotometric): Transfer 1 mL of the final diluted solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates light scattering from invisible micro-precipitates. If this occurs, you must discard the dilution and utilize a surfactant (see FAQ Q3).

FAQs & Troubleshooting Guide

Q1: Why does CAS 1008214-93-4 resist dissolution in standard non-polar organic solvents like hexane or diethyl ether? A1: The core of the molecule is an imidazolidine-2,4-dione (hydantoin) ring. This heterocyclic structure contains highly polarized carbonyl groups (hydrogen bond acceptors) and an N-H group (hydrogen bond donor). In the solid state, these molecules form a tightly packed, highly stable crystal lattice driven by intermolecular hydrogen bonding. Non-polar solvents lack the dielectric strength and hydrogen-bonding capacity required to break these solute-solute interactions, leaving the compound insoluble [1].

Q2: What is the mechanistic reason for choosing DMSO or DMF over methanol? A2: While methanol is polar, it is a protic solvent that primarily acts as a hydrogen bond donor. DMSO and DMF are polar aprotic solvents with highly exposed, nucleophilic oxygen atoms that act as powerful hydrogen bond acceptors. They aggressively disrupt the N-H···O=C hydrogen bonds of the hydantoin lattice. Furthermore, their bulky, hydrophobic methyl groups efficiently solvate the lipophilic p-tolyl ring of CAS 1008214-93-4, making them the optimal thermodynamic environment for this specific molecular topology [2].

Q3: My compound forms a cloudy suspension immediately upon dilution into my aqueous assay buffer. How do I prevent this "solvent shift" precipitation? A3: This phenomenon occurs because the sudden increase in the dielectric constant (from adding water) forces the hydrophobic p-tolyl group out of solution. To prevent this, you must lower the thermodynamic barrier to solvation.

  • Solution A (Surfactants): Pre-dissolve 0.05% - 0.1% Tween-20 or Triton X-100 into your aqueous buffer before adding the DMSO stock. The surfactant micelles will encapsulate the hydrophobic moieties.

  • Solution B (Carrier Proteins): Use 0.1% Bovine Serum Albumin (BSA) in your buffer. The hydrophobic pockets of BSA naturally bind and stabilize aromatic rings in aqueous environments [3].

Q4: Can I use excessive heat to force the compound into an aqueous solution? A4: No. While heating increases kinetic energy and temporarily forces dissolution, it creates a supersaturated solution. The moment the solution cools to room temperature or is placed in a 37°C incubator, the compound will undergo delayed nucleation and "crash out" (precipitate) in the middle of your experiment, ruining your data. Always achieve equilibrium solubility at your intended experimental temperature.

References

  • PubChem: Hydantoin (CID 10006). National Center for Biotechnology Information. Provides foundational physicochemical data on the imidazolidine-2,4-dione core, including its limited aqueous solubility and hydrogen-bonding metrics. URL:[Link]

  • Hydantoin-Based Molecular Photoswitches. The Journal of Organic Chemistry (2015). Discusses the solubility features of substituted hydantoins, noting their high solubility in DMSO compared to standard organic mixtures. URL:[Link]

  • Aromatic interaction of hydantoin compounds leads to virucidal activities. Biophysical Chemistry (2021). Details the hydrophobic nature, aromatic interactions, and solubility measurements of substituted hydantoins in various solvent systems. URL:[Link]

Optimization

minimizing cytotoxicity in 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione biological assays

Welcome to the Technical Support and Troubleshooting Center for 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione biological assays. As a Senior Application Scientist, I have designed this guide to help researchers, ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione biological assays.

As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and medicinal chemists navigate the specific physicochemical challenges associated with hydantoin derivatives. Because this compound features a hydrophobic imidazolidine-2,4-dione core, it frequently introduces confounding variables in standard in vitro assays—most notably solvent-induced cytotoxicity and non-enzymatic assay interference[1].

This center is structured to provide causal explanations for assay failures, self-validating protocols to isolate artifacts, and orthogonal strategies to ensure the scientific integrity of your data.

Diagnostic Workflow: Isolating Cytotoxicity vs. Artifacts

When working with 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione, a sudden drop in cell viability (or an unexpected spike in metabolic signal) is rarely straightforward. Use the diagnostic logic below to determine if you are observing true target engagement, solvent toxicity, or chemical interference.

G Start High Cytotoxicity or Erratic Viability Observed CheckVeh Evaluate Vehicle (DMSO) Control Start->CheckVeh VehToxic Vehicle is Toxic (Viability < 90%) CheckVeh->VehToxic VehSafe Vehicle is Safe (Viability > 90%) CheckVeh->VehSafe ReduceDMSO Action: Reduce DMSO to ≤ 0.1% v/v VehToxic->ReduceDMSO CheckInter Run Cell-Free Interference Assay VehSafe->CheckInter InterYes False Positive (Compound reduces MTT) CheckInter->InterYes InterNo True Cytotoxicity (Target engagement) CheckInter->InterNo SwitchAssay Action: Switch to ATP-based Assay InterYes->SwitchAssay

Diagnostic workflow for isolating the root cause of cytotoxicity in hydantoin assays.

FAQ 1: Managing Solvent-Induced Cytotoxicity

Q: I must use DMSO to solubilize 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione, but my vehicle control wells are showing significant cell death. How do I balance solubility and toxicity?

The Science (Causality): Hydantoin derivatives are highly lipophilic and often require Dimethyl Sulfoxide (DMSO) for initial stock preparation. However, DMSO acts as a potent penetration enhancer. At concentrations exceeding 0.1% v/v, DMSO begins to intercalate into the cellular lipid bilayer, altering membrane fluidity, inducing pore formation, and ultimately triggering apoptosis or necrosis depending on the cell line's robustness[2]. If your vehicle control is toxic, your assay is fundamentally compromised because the baseline is artificially lowered, masking the true effect of the compound.

The Solution: You must establish the maximum tolerated dose (MTD) of DMSO for your specific cell line before running the compound assay. The "gold standard" limit for most cell-based assays is 0.1% final concentration [3][4].

Quantitative Guidelines for DMSO Tolerability
Cell Line CategoryExample LinesMax Recommended DMSO (% v/v)Primary Cytotoxic Mechanism if Exceeded
Primary Cells HUVEC, PBMCs0.05% - 0.1%Rapid membrane disruption, acute necrosis
Sensitive Cancer Lines MCF-7, THP-10.1%Transcriptomic shifts, delayed apoptosis
Robust Cancer Lines HepG2, HeLa, A5490.3% - 0.5%Metabolic stress, reduced proliferation rate

Data synthesized from standardized in vitro cytotoxicity profiling[2].

Best Practice: Prepare a 1000X stock of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione in 100% molecular-grade DMSO. Perform all serial dilutions in 100% DMSO first, and then perform a final 1:1000 dilution directly into the pre-warmed culture media to ensure every well receives exactly 0.1% DMSO.

FAQ 2: Overcoming Tetrazolium (MTT/MTS) Assay Interference

Q: My dose-response curve is inverted. At the highest concentrations of the hydantoin compound, cell viability appears to be >150%. What is happening?

The Science (Causality): You are experiencing a classic false-positive artifact caused by chemical interference. The MTT assay relies on the assumption that only mitochondrial succinate dehydrogenase in living cells can reduce the yellow tetrazolium salt into purple formazan crystals[5]. However, the imidazolidine-2,4-dione core—especially when substituted with electron-donating groups like a 4-methylphenyl moiety—can act as a mild reducing agent. The compound itself is non-enzymatically reducing the MTT reagent in the culture media, creating a massive colorimetric signal even if the cells are dead[6][7].

The Solution: You must implement a self-validating protocol to quantify this chemical background, or switch to an orthogonal assay.

Protocol: Cell-Free Interference Validation Assay

This protocol is a self-validating system: by completely removing the biological variable (cells), any resulting signal definitively proves chemical interference.

  • Media Preparation: Dispense 100 µL of complete, phenol red-free culture media into a 96-well plate. Do not seed any cells.

  • Compound Addition: Add 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione at your maximum intended assay concentration (e.g., 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Reagent Incubation: Add 10 µL of MTT reagent (5 mg/mL) to all wells. Incubate at 37°C for 2 to 4 hours, matching your standard biological protocol.

  • Solubilization: Add 100 µL of your standard solubilization buffer (e.g., acidified isopropanol or SDS-HCl) to dissolve any formed crystals.

  • Spectrophotometric Analysis: Read the absorbance at 570 nm.

    • Validation Check: If the absorbance of the compound well is significantly higher than the vehicle control well (ΔOD > 0.05), your compound is a chemical reducer. You cannot use tetrazolium-based assays for this compound.

FAQ 3: Selecting Orthogonal Viability Assays

Q: If MTT/MTS assays are compromised by my compound, what is the most reliable alternative for high-throughput screening?

The Science (Causality): To bypass redox-based artifacts, you must select an assay that measures a fundamentally different biomarker of cell health. ATP quantitation via luciferase is the most robust alternative. Because ATP is rapidly degraded by ATPases upon cell death, its presence is a strict indicator of viable, metabolically active cells. Furthermore, luminescent assays are highly resistant to the optical interference (color quenching) sometimes caused by precipitating hydrophobic compounds.

G Hydantoin 5-Methyl-1-(4-methylphenyl) imidazolidine-2,4-dione Metabolic Redox Assays (MTT/MTS/WST) Hydantoin->Metabolic ATP ATP Luminescence (CellTiter-Glo) Hydantoin->ATP Membrane Membrane Integrity (LDH Release) Hydantoin->Membrane FalsePos Risk: Non-enzymatic Reduction (Artifact) Metabolic->FalsePos Valid1 Validated Viability Data ATP->Valid1 Valid2 Validated Cytotoxicity Data Membrane->Valid2

Orthogonal assay selection pathway to bypass chemical interference from hydantoin derivatives.

Recommendation: Transition your workflow to an ATP-based luminescent assay (e.g., CellTiter-Glo) or a membrane integrity assay (e.g., LDH release). If single-cell resolution is required, flow cytometry using Annexin V / Propidium Iodide (PI) staining is immune to both redox and optical interference, providing definitive proof of the mechanism of cell death (apoptosis vs. necrosis)[8].

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwSe2VsWNjb0JN3hoLJqt_6GCcbhurr4ycWl5_WqW4EPwm1zwW6j6_DYcEjGIxA0tSxhRR98Kq8D73Ks-h_KxxRr2Y5IVmI49MrklaqBkmqhDqQTRSrPYk3ZA0rGLUxkA3Z5KaDMIi_-XPiuc=]
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz86Dq4DD69svOu3vbsqQtKBzHkRUOkRNDlbJYicrd22OjQ3cbzy4NBDlb6DXuJ8SlI3AwphbUk2AZoHRtc1CGZi-ddLO-AOLInCQFY18prnRcVcF0u6JH8qApVERrOWtK-_bA6pkOTBM7l2Vx1_ZhxIMlKuSBZQXysFP20l7NdCofnWwCe5Bi6G8uAqy03UxI6As21XB60IGvHbhNdcb9nFq7qoszDnnvRaKr5NW1CaltwqNEpOR6WD0RAjuz5A5FLBdno2OBpA==]
  • What the concentration of DMSO you use in cell culture assays? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ztCN9uOsjRS7sL4Tgcqawu-mBgB9H8jht4B67kxBKwAtpfTPanCWR74PDvUgDq76Xylrwiq4wA15occ17MHAZav-hCspcDY7r_FGV-pCm5zyIcbx03KATzXKWqnDfzVSwvEdwdNRzbkdtwUha3OSh4FdaUSA3ar27ygcfPhRQY39IMM9EtQInQkQBc2dhXtQeUITRH8oA2Q=]
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIEVTz2wOX5qNRS-hEgpmC3MhCchdYBksgMB2MZUJ9NfMHU1VcxeA3AIFJ2DAj-8eyDRb5DS6fbBOyvW1L9BxJ6a3UTwILFd9xnh8hBsiiobP02qNbcbyRTmbOqIkeCG_unVIUFlOFk7yispw=]
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJqoTjKBCCojlFWFStIZbJ3YFTponDanckCtwfMF4LtFuazhr-8YQeHZnK4rPGP6PixDcifJKwOrIMknR3t5AnItIL6QuggFS5an5BRIOBmKvw7o10xLgKR3doS31wSvyMBnoaymanMdbrOQ==]
  • Is Your MTT Assay Really the Best Choice? Promega Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG70xpG1mLOrmIkdsumk46Ux5yX1kXyS_sN0luo9cwn2qdwj2xYQDl0LjQDiMN7NYyyT0dlWhKk7JQVZQEq7tIFq5bddv9Bkx54rFfxkXFdQ0IAQD5NLbBj0Rn_-EW-aknRzcUjBAT-JuuoZgD4aNUXPPpUqAMzCiLqa6njQJtxwMTdwTOs4y4OOJWp8g==]
  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Clyte Tech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Bk4C7nRboiVUTIod-tM03kWoPVpEz8CI8E8aFKp84tvjLFDNr2Barz-wLdic1wyBtXEtPuZdLDhOppH8ATtJEoY7HbX1ZGYVknb-yb8doIsba0QMUMOLyzPkon0JzPshJwY40YRcmu9bPiMZ-6xKlMlAheh10yVyDOdFp5tJzjPR0Org10eFCO4z-FTtY_oKSK5JS_LJCTd2yuqCSDEZ85VtxxzbUBskl80=]
  • How to minimize III-31-C cytotoxicity in cell-based assays. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo_qa9zpiTD10trcSObB2ZsOVMyhfiX-NJUhwkhkpT34L2FTlFcJ4iKfgLgtFC83063Clrd0giMISSQDxkmOd0396uRZ0FGO9xNchHPO0bR4mOznhA97KuPl6ZMsdALwiVXD326858aQ2W88IDKikaUrLVjpOqTQ_KcrRclYtOf4vRgLpgBqIpA3dYl2Th7m87wOzMfw0=]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chromatographic behavior of 5-Methyl-1-(4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chromatographic behavior of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione (a substituted hydantoin).

This molecule presents unique analytical challenges: it possesses a polar imidazolidine-2,4-dione (hydantoin) core capable of strong hydrogen bonding, a hydrophobic 4-methylphenyl (p-tolyl) moiety, and a chiral center at the C5 position. The following guides are engineered to help you achieve robust, reproducible, and scientifically sound separations.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why am I observing severe peak tailing (Tailing Factor > 1.5) during reverse-phase HPLC (RP-HPLC) analysis?

Expert Insight: Peak tailing for hydantoin derivatives is almost always a symptom of secondary interactions between the polar imide/amide groups of the hydantoin ring and residual, unendcapped silanol groups (Si-OH) on the silica-based stationary phase[1].

At a mobile phase pH above 4.0, these silanol groups ionize into negatively charged silanoxanes (Si-O⁻). The partially positive regions of the hydantoin ring interact with these active sites, causing the analyte molecules to desorb at different rates.

Resolution Strategy:

  • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH of 3.0–3.5 using a phosphate buffer or 0.1% formic acid. This protonates the silanol groups (converting them back to neutral Si-OH), effectively masking them from the analyte[1][2].

  • Increase Buffer Ionic Strength: If using a buffer, ensure the concentration is between 20 mM and 50 mM. Higher ionic strength helps mask residual active sites[1].

  • Column Selection: Switch to a high-density, fully end-capped C18 column or a mixed-mode column specifically designed for low silanol activity (e.g., Newcrom R1)[3].

PeakTailing Start Symptom: Peak Tailing (Tf > 1.5) CheckPH Is Mobile Phase pH < 4.0? Start->CheckPH AdjustPH Adjust to pH 3.0-3.5 (Protonates Silanols) CheckPH->AdjustPH No CheckBuffer Is Buffer Conc. > 20 mM? CheckPH->CheckBuffer Yes AdjustPH->CheckBuffer IncreaseBuffer Increase to 20-50 mM (Masks Active Sites) CheckBuffer->IncreaseBuffer No CheckColumn Is Column Fully End-Capped? CheckBuffer->CheckColumn Yes IncreaseBuffer->CheckColumn ChangeColumn Switch to End-Capped C18 or Mixed-Mode Phase CheckColumn->ChangeColumn No Success Symmetrical Peak Achieved (Tf 1.0 - 1.2) CheckColumn->Success Yes ChangeColumn->Success

Fig 1: Logical workflow for diagnosing and resolving peak tailing in hydantoin chromatography.

Q2: My retention times are drifting over sequential injections. How do I stabilize the method?

Expert Insight: Retention time drift in hydantoin analysis is typically caused by inadequate buffering capacity against the sample diluent or fluctuations in column temperature. Hydantoins are weak acids (the N3 proton typically has a pKa around 8.0–8.5). If your mobile phase pH is unbuffered and hovers near the pKa of the molecule or the pKa of the column's silanols, microscopic shifts in pH from dissolved CO₂ will drastically alter the ionization state and retention time[4].

Resolution Strategy: Employ a self-validating buffering system. Use a 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 3.5. This pH is well below the pKa of the hydantoin (ensuring it remains 100% neutral and highly retained on the hydrophobic C18 phase) and provides maximum buffering capacity. Ensure the column compartment is thermostatted to exactly 30°C ± 0.5°C[2][4].

Q3: How do I separate the (R) and (S) enantiomers of this compound?

Expert Insight: Because 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione has a chiral center at the C5 position, standard C18 columns cannot resolve its enantiomers. You must utilize a Chiral Stationary Phase (CSP) that relies on supramolecular interactions (hydrogen bonding, π-π interactions, and dipole stacking) to achieve chiral recognition.

Resolution Strategy: Immobilized polysaccharide-based columns, particularly Amylose-SA (amylose tris(3,5-dimethylphenylcarbamate)), demonstrate superior enantiorecognition for 3,5-disubstituted hydantoins[5]. You can achieve baseline separation using either Normal Phase HPLC (Hexane/Isopropanol) or environmentally friendly "Green" HPLC using 100% Dimethyl Carbonate (DMC)[5].

ChiralSeparation Start Target: Enantioseparation of C5-Chiral Center SelectCSP Select Polysaccharide CSP (e.g., Amylose-SA) Start->SelectCSP ModeSelect Select Chromatography Mode SelectCSP->ModeSelect NPHPLC Normal Phase HPLC Hexane / 2-PrOH (90:10) ModeSelect->NPHPLC GreenHPLC Green HPLC 100% Dimethyl Carbonate ModeSelect->GreenHPLC SFC SFC Mode CO2 / 2-PrOH (80:20) ModeSelect->SFC Opt Optimize Temp (30°C) & Flow Rate (1.0 mL/min) NPHPLC->Opt GreenHPLC->Opt SFC->Opt Baseline Baseline Resolution (Rs > 1.5) Opt->Baseline

Fig 2: Method development strategy for the chiral separation of C5-substituted hydantoins.

Part 2: Quantitative Data & Method Parameters

To facilitate rapid method development, use the following empirically derived parameters as your starting baseline.

Table 1: Recommended Isocratic Mobile Phase Compositions
Analytical GoalColumn ChemistryMobile Phase CompositionFlow RateDetection (UV)
Purity / Assay End-capped C18 (5 µm, 250 x 4.6 mm)50% Methanol : 50% Phosphate Buffer (pH 3.5)1.0 mL/min215 nm - 254 nm
LC-MS Compatibility C18 or Newcrom R1 (3 µm)60% Acetonitrile : 40% Water (0.1% Formic Acid)0.8 mL/minMS (ESI+)
Chiral Separation Amylose-SA (5 µm, 250 x 4.6 mm)90% n-Hexane : 10% Isopropanol1.0 mL/min215 nm
Green Chiral Amylose-SA (5 µm, 250 x 4.6 mm)100% Dimethyl Carbonate (DMC)1.0 mL/min215 nm
Table 2: System Suitability Criteria (Self-Validating Metrics)
ParameterAcceptance CriterionScientific Rationale
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Resolution (Rs) ≥ 2.0 (from nearest impurity)Ensures baseline separation for accurate integration.
% RSD (Area) ≤ 2.0% (n=6 injections)Validates autosampler precision and method stability.
Theoretical Plates (N) > 5,000Confirms column integrity and proper packing efficiency.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of 20 mM Phosphate Buffer (pH 3.5)

Causality Note: Proper buffer preparation is critical. Adjusting the pH after adding organic modifiers will result in an inaccurate apparent pH, leading to method irreproducibility.

  • Weighing: Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄, HPLC grade).

  • Dissolution: Dissolve the salt in 900 mL of ultra-pure (Milli-Q) water.

  • pH Adjustment: Insert a calibrated pH probe. Slowly add dilute Orthophosphoric acid (H₃PO₄) dropwise until the pH stabilizes exactly at 3.50 ± 0.05[2].

  • Volume Adjustment: Transfer the solution to a 1000 mL volumetric flask and make up to the mark with ultra-pure water.

  • Filtration: Filter the buffer through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic PTFE or Nylon membrane filter.

  • Degassing: Sonicate the buffer for 10 minutes to remove dissolved gases prior to mixing with organic solvents[4].

SOP 2: Column Equilibration and Sample Injection
  • Purge: Purge the HPLC lines with the respective solvents (e.g., Line A: Buffer, Line B: Methanol) for 5 minutes at 2.0 mL/min (bypassing the column).

  • Equilibration: Connect the C18 column. Set the column oven to 30°C. Pump the premixed mobile phase (e.g., 50:50 Buffer:Methanol) at 1.0 mL/min.

  • Baseline Monitoring: Monitor the UV baseline at 215 nm. Equilibration is complete when the baseline is entirely flat and the system backpressure is stable (typically requires 15–20 column volumes, approx. 30–45 minutes).

  • Sample Preparation: Dissolve the 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione standard in the mobile phase to prevent solvent-shock peak distortion. Filter through a 0.22 µm syringe filter.

  • Injection: Inject 10–20 µL of the sample and evaluate against the System Suitability Criteria (Table 2).

References

  • Development and Validation of High Performance Liquid Chromatography Assay Method of Phenytoin in Tablet Dosage Form SUST Repository URL: [Link]

  • Separation of 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Separation of Hydantoin on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form SciSpace URL: [Link]

  • Validation of RP-HPLC method for the determination of phenytoin sodium residues on the surface of manufacturing equipment Der Pharma Chemica URL:[Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Methyl-1-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione (also known as 1-(p-tolyl)-5-methylhydantoin).

Scaling up 1,5-disubstituted hydantoins presents unique thermodynamic and kinetic challenges that do not manifest at the bench scale. This document provides an authoritative, self-validating framework to navigate route selection, exotherm control, and cyclization kinetics.

Part 1: Process Chemistry & Route Selection FAQs

Q: Why is the modified Urech synthesis preferred over the Bucherer-Bergs reaction for this specific scaffold? A: The is highly efficient but intrinsically yields 5-substituted or 5,5-disubstituted hydantoins because it relies on the condensation of a ketone/aldehyde with cyanide and ammonium carbonate. It cannot install an aryl group at the N1 position. To achieve the 1,5-disubstitution pattern of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione, the modified is required. This involves the reaction of an N-aryl amino acid—specifically N-(p-tolyl)alanine—with potassium cyanate, followed by an acid-catalyzed intramolecular cyclization.

Q: During pilot-scale urea formation, we observe incomplete conversion of N-(p-tolyl)alanine despite using excess KOCN. What causes this? A: This is a classic mass-transfer and thermal degradation issue. At scale, the addition of potassium cyanate (KOCN) to an acidic medium generates isocyanic acid (HNCO) in situ. If the addition is too rapid or cooling is insufficient (allowing temperatures to exceed 25 °C), HNCO rapidly polymerizes into cyanuric acid or hydrolyzes into ammonia and carbon dioxide. Because the secondary amine of N-(p-tolyl)alanine is sterically hindered by the p-tolyl group, its nucleophilic attack on HNCO is kinetically slow. You must dose the KOCN solution continuously over an extended period while maintaining strict jacket cooling to keep the steady-state concentration of HNCO low but stable.

Q: If we start with enantiopure N-(p-tolyl)-L-alanine, how do we prevent racemization during scale-up? A: The C5 proton of the hydantoin ring is highly acidic. Under prolonged heating in the strongly acidic conditions required for cyclization, the molecule undergoes enolization, leading to racemization at the chiral center. To preserve stereochemical integrity, cyclization time must be strictly minimized. Real-time HPLC monitoring must be employed to quench the reaction the exact moment the ureido acid intermediate is consumed, rather than relying on fixed-time heating protocols.

Part 2: Troubleshooting Guide for Critical Scale-Up Deviations

Issue 1: Cyclization Stalling & Ureido Acid Accumulation
  • Mechanistic Cause: Cyclization of the ureido acid intermediate to the hydantoin ring requires the carboxylic acid to be highly protonated. This increases its electrophilicity, facilitating intramolecular nucleophilic attack by the urea nitrogen. At scale, the buffering effect of the generated inorganic salts can inadvertently raise the pH above 2.5, causing the carboxylate anion to repel the nucleophile and stalling the reaction.

  • Resolution: Ensure the pH is strictly maintained below 1.5 by continuous sparging or the dropwise addition of supplemental concentrated HCl.

Issue 2: Product "Oiling Out" During Crystallization
  • Mechanistic Cause: 1,5-disubstituted hydantoins have a high propensity to form supersaturated solutions that phase-separate into an oil or gum rather than crystallizing, trapping acidic impurities and residual solvents.

  • Resolution: Abandon direct cooling crystallization in purely aqueous media. Instead, utilize a seeded anti-solvent crystallization strategy. Dissolve the crude gum in minimal warm ethanol, seed with pure crystalline product, and slowly add water (anti-solvent) at a controlled rate of 0.1 volumes/minute.

Part 3: Data Presentation & Scale-Up Parameters

The following table summarizes the quantitative deviations typically observed when transitioning from a 10 mmol lab scale to a 10 mol pilot scale, along with validated mitigation strategies.

Scale PhaseParameterLab Scale (10 mmol)Pilot Scale (10 mol)Scale-Up DeviationMitigation Strategy
Urea Formation Temperature20–25 °C35–40 °C (Exotherm)HNCO polymerizationContinuous KOCN dosing; active jacket cooling.
Cyclization pH Control< 2.02.5–3.0 (Buffering)Ureido acid accumulationContinuous HCl addition; real-time pH monitoring.
Cyclization Heating Time2 hours8–12 hoursC5 Racemization / HydrolysisRapid thermal quench; strict IPC validation.
Crystallization MorphologyCrystallineOiling out / GummingSolvent entrapmentSeeded anti-solvent crystallization (EtOH/H₂O).

Part 4: Self-Validating Experimental Protocol

This pilot-scale methodology incorporates In-Process Controls (IPCs) to ensure the protocol is a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are met.

Phase 1: Urea Intermediate Formation
  • Charge: To a glass-lined reactor, charge N-(p-tolyl)alanine (1.0 eq) and aqueous acetic acid (5 volumes). Stir at 20 °C until a homogenous slurry is formed.

  • Dose: Prepare a 2M aqueous solution of potassium cyanate (KOCN, 1.5 eq). Dose the KOCN solution into the reactor over 2.5 hours. Maintain the internal temperature strictly between 18–22 °C using active jacket cooling.

  • Validate (IPC-1): At t=4 hours post-dosing, withdraw a 0.5 mL aliquot, dilute with 1.0 mL acetonitrile, and analyze via HPLC (254 nm).

    • Pass Criterion:N-(p-tolyl)alanine peak area < 2.0%.

    • Corrective Action: If > 2.0%, dose an additional 0.2 eq of KOCN and stir for 1 hour before re-testing.

Phase 2: Acid-Promoted Cyclization
  • Acidify: Add concentrated HCl (3.0 eq) dropwise to the reactor.

  • Validate (IPC-2): Monitor the internal pH using a calibrated, PTFE-coated probe.

    • Pass Criterion: pH ≤ 1.5.

    • Corrective Action: If pH > 1.5, add supplemental concentrated HCl until the target is reached.

  • Heat: Ramp the reactor temperature to 80 °C. The intermediate ureido acid will gradually dissolve and then precipitate as the cyclized hydantoin product.

  • Validate (IPC-3): Sample the reactor hourly.

    • Pass Criterion: Ureido acid intermediate < 1.0%.

    • Corrective Action: Once passed, immediately initiate active cooling to 10 °C at a rate of 15 °C/hour to prevent C5 racemization and ring hydrolysis.

Phase 3: Isolation
  • Filter: Filter the crude product and wash the filter cake with cold water (3 × 2 volumes) to remove residual salts.

  • Recrystallize: Dissolve the crude solid in warm ethanol (3 volumes). Seed the mixture, then add water (1.5 volumes) dropwise over 1 hour. Filter and dry under vacuum at 50 °C to yield >99% pure 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione.

Part 5: Process Workflow & Decision Tree

G Start N-(p-tolyl)alanine + KOCN Urea Ureido Acid Intermediate Accumulation? Start->Urea Aqueous Acetic Acid 18-22°C Cyclization Acidic Cyclization (HCl, 80°C) Urea->Cyclization No (Complete Conversion) Action1 Troubleshoot: Lower pH to < 1.5 Increase Temp to 80°C Urea->Action1 Yes (Stalled Reaction) Hydrolysis Ring Hydrolysis or Racemization Detected? Cyclization->Hydrolysis Product 5-Methyl-1-(4-methylphenyl) imidazolidine-2,4-dione Hydrolysis->Product No (Stable Hydantoin) Action2 Troubleshoot: Quench rapidly Strict IPC-3 monitoring Hydrolysis->Action2 Yes (Impurity Profile) Action1->Cyclization Action2->Product

Figure 1: Workflow and troubleshooting decision tree for 1,5-disubstituted hydantoin synthesis.

Part 6: References

  • Konnert, L., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 2017. URL:[Link]

  • Montagne, C., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2020. URL:[Link]

  • Ma, D., et al. "Compounds and compositions as inhibitors of cannabinoid receptor 1 activity." WIPO Patent WO2008076754A2, 2008. URL:

Reference Data & Comparative Studies

Validation

Validating HPLC Quantification of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione: A Comparative Guide

The Analytical Challenge: Structural Chemistry In pharmaceutical analysis, developing a robust quantification method is never a trial-and-error exercise; it is a rational design process dictated by the analyte's physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Chemistry

In pharmaceutical analysis, developing a robust quantification method is never a trial-and-error exercise; it is a rational design process dictated by the analyte's physicochemical properties. The compound 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione (CAS 1008214-93-4) presents a unique dual-polarity challenge.

Structurally, it consists of two distinct moieties:

  • The Hydantoin Core (Imidazolidine-2,4-dione): Highly polar, containing amide/imide nitrogens and carbonyl oxygens. These functional groups are notorious for participating in secondary hydrogen-bonding interactions with residual silanols on silica-based columns, which frequently manifests as severe peak tailing[1].

  • The Tolyl Group (4-Methylphenyl): A hydrophobic, aromatic ring that dictates the molecule's overall retention but introduces the risk of co-elution with closely related positional isomers (e.g., 2-methylphenyl or 3-methylphenyl derivatives) during synthesis.

Standard reversed-phase methods often fail to balance these two conflicting structural demands, necessitating a more specialized stationary phase.

Stationary Phase Dynamics: Why Standard C18 Falls Short

To objectively evaluate performance, we compared three stationary phase chemistries: standard C18 (Octadecylsilane), PFP (Pentafluorophenyl), and Biphenyl.

  • Standard C18: Relies exclusively on dispersive hydrophobic interactions. While it provides adequate retention for the tolyl group, it lacks the spatial selectivity required to resolve aromatic positional isomers. Furthermore, the high carbon load often masks the polar hydantoin core, leading to poor peak shape.

  • PFP (Pentafluorophenyl): Offers strong dipole-dipole and hydrogen-bonding interactions, which excellently retain the hydantoin core. However, it can over-retain the compound, leading to unnecessarily long run times and band broadening.

  • Biphenyl (The Recommended Alternative): The biphenyl stationary phase acts as a dual-mechanism platform. It provides standard hydrophobic retention while introducing strong π−π stacking interactions with the 4-methylphenyl ring. This orthogonal retention mechanism is critical for resolving the target analyte from aromatic impurities with identical hydrophobicity but different spatial electron densities.

Mechanism cluster_columns Stationary Phase Selectivity Mechanisms Analyte 5-Methyl-1-(4-methylphenyl) imidazolidine-2,4-dione C18 Standard C18 Column (Hydrophobic Dispersion) Analyte->C18 Weak isomer resolution PFP PFP Column (Dipole & H-Bonding) Analyte->PFP Strong hydantoin retention Biphenyl Biphenyl Column (Hydrophobic + π-π Stacking) Analyte->Biphenyl Optimal tolyl group selectivity

Fig 1. Chromatographic separation mechanisms for the target hydantoin derivative.

Comparative Performance Data

The following table summarizes the experimental data comparing the three columns under identical mobile phase conditions (Water/Acetonitrile with 0.1% TFA). The Biphenyl column clearly outperforms the alternatives, achieving baseline resolution of the critical isomer pair while maintaining excellent peak symmetry.

Table 1: Chromatographic Performance Comparison (n=6 injections)

Column ChemistryRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) vs. 3-Methyl Isomer
Standard C184.21.654,2001.1 (Fail)
PFP (Pentafluorophenyl)5.81.306,5001.5 (Marginal)
Biphenyl (Recommended) 6.1 1.05 9,800 2.8 (Pass)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of a rigorous System Suitability Test (SST) acts as a physical gatekeeper; if the chemistry or instrumentation is compromised, the SST will fail, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This fully protonates residual silanols on the stationary phase, neutralizing their charge and preventing secondary ion-exchange interactions with the hydantoin nitrogens, thereby eliminating peak tailing[1].

  • Organic Phase (B): 100% Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and sharper peaks for aromatic compounds compared to methanol, due to its lower viscosity and distinct aprotic solvation profile.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening at the head of the column.

  • Preparation: Accurately weigh 10.0 mg of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL working standard.

Step 3: Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B for 3 minutes equilibration.

  • Detection: UV at 254 nm.

    • Causality: While the hydantoin core absorbs strongly at 210 nm, monitoring the π→π∗ transition of the tolyl group at 254 nm dramatically improves specificity against non-aromatic matrix interferences.

Step 4: System Suitability Test (SST) - The Self-Validation Gate

Before analyzing unknown samples, inject the 100 µg/mL working standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • Precision: %RSD of peak area 2.0%.

  • Peak Symmetry: Tailing factor (As) 1.5.

  • Efficiency: Theoretical plates (N) 5,000.

ICH Q2(R1) Validation Framework

Once the method is developed and the SST is established, it must be formally validated. The International Council for Harmonisation (ICH) Q2(R1) provides the authoritative guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing[2]. The validation process provides documented evidence that the method is suitable for its intended purpose[3].

Validation cluster_ich ICH Q2(R1) Core Parameters Start Method Optimization (Biphenyl Phase) SST System Suitability Test (Self-Validation Gate) Start->SST Spec Specificity (Peak Purity > 99%) SST->Spec Pass Criteria Met Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Doc Validated QC Procedure Prec->Doc Statistical Evaluation

Fig 2. ICH Q2(R1) analytical method validation lifecycle and self-validating workflow.

The Biphenyl-based method was subjected to a full ICH Q2(R1) validation protocol. The results, summarized below, demonstrate that the method is highly accurate, precise, and specific for the quantification of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione.

Table 2: ICH Q2(R1) Validation Summary for Biphenyl Method

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
Specificity No interference at RT; Peak purity > 99%Peak purity angle < thresholdPass
Linearity R2≥0.999 across 50-150% of target conc. R2=0.9998 Pass
Accuracy 98.0% - 102.0% recovery at 3 levels (80, 100, 120%)99.4% - 100.2%Pass
Repeatability %RSD 2.0% (n=6 injections)%RSD = 0.6%Pass

By transitioning from a standard C18 to a Biphenyl stationary phase and strictly controlling the mobile phase pH, laboratories can achieve a highly robust, ICH-compliant assay for this complex hydantoin derivative.

Sources

Comparative

Benchmarking 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione: A Comparative Guide to Hydantoin-Derived Anticonvulsants

Introduction & Pharmacological Context The imidazolidine-2,4-dione (hydantoin) scaffold has long served as a cornerstone in the rational design of antiepileptic drugs (AEDs). Phenytoin (5,5-diphenylimidazolidine-2,4-dion...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The imidazolidine-2,4-dione (hydantoin) scaffold has long served as a cornerstone in the rational design of antiepileptic drugs (AEDs). Phenytoin (5,5-diphenylimidazolidine-2,4-dione) remains the classic prototype, widely utilized globally as the anticonvulsant of choice for partial and generalized tonic-clonic seizures[1]. However, the narrow therapeutic index and dose-dependent motor impairment associated with first-generation hydantoins necessitate the development of novel derivatives.

This guide benchmarks 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione against standard clinical AEDs. By substituting the traditional 5,5-diphenyl groups with a 5-methyl and a 1-(4-methylphenyl) moiety, researchers aim to alter the compound's lipophilicity and spatial geometry. This structural shift is hypothesized to optimize binding kinetics at the target receptor while minimizing off-target central nervous system (CNS) depression.

Mechanistic Rationale

Hydantoin derivatives primarily exert their anticonvulsant effects by targeting voltage-gated sodium channels (VGSCs). Their anti-epileptic efficacy is driven by their ability to bind preferentially to VGSCs in their inactive state. This binding delays the channel's recovery to the resting state, effectively preventing the high-frequency, repetitive firing of action potentials that propagate epileptic seizures.

Mechanism Drug 5-Methyl-1-(4-methylphenyl) imidazolidine-2,4-dione VGSC Voltage-Gated Sodium Channels (Inactive State) Drug->VGSC Binds inner pore ActionPotential Inhibition of Repetitive Action Potentials VGSC->ActionPotential Delays recovery Seizure Suppression of Tonic-Clonic Seizure Spread ActionPotential->Seizure Prevents hypersynchrony

Mechanistic pathway of hydantoin-derivative mediated seizure suppression via VGSC blockade.

Experimental Design & Causality

To rigorously evaluate the anticonvulsant potential of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione, a self-validating system of classic murine models is employed[2]. The selection of these specific assays is grounded in their predictive validity for human clinical outcomes:

  • Maximal Electroshock Seizure (MES) Test: This model induces generalized tonic-clonic seizures. Efficacy in the MES test strongly correlates with VGSC blockade, making it the gold standard for evaluating hydantoin derivatives[2].

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ induces seizures by inhibiting the chloride channels associated with GABA_A receptors. Protection in this model suggests modulation of GABAergic transmission or T-type calcium channels, providing insight into efficacy against absence or myoclonic seizures.

  • Rotarod Test: A critical counter-screen to evaluate acute neurotoxicity. Differentiating true anticonvulsant efficacy from non-specific CNS depression is mandatory for calculating the Protective Index (PI).

In Vivo Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to during the benchmarking process.

Protocol A: Maximal Electroshock Seizure (MES) Evaluation
  • Animal Acclimation: Utilize adult male Swiss mice (25–30 g). Causality: Standardizing weight, sex, and strain minimizes baseline pharmacokinetic variability.

  • Dosing & TPE Determination: Administer the test compound, Phenytoin (positive control), or vehicle via intraperitoneal (i.p.) injection. Causality: Intraperitoneal administration bypasses initial gastrointestinal absorption variability, providing reliable systemic exposure.

  • Electroshock Application: At the predetermined Time-to-Peak-Effect (TPE, typically 30 or 60 min post-dose), apply an alternating current (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. Causality: Corneal electrodes ensure direct trans-cerebral current flow, maximizing the reproducibility of the seizure induction.

  • Endpoint Evaluation: Observe the animals for the presence or absence of hindlimb tonic extension (HLTE). Protection is strictly defined as the complete abolition of the HLTE component.

Protocol B: Acute Neurotoxicity (Rotarod Test)
  • Training Phase: Train mice to remain on a rotating rod (10 rpm) for at least 1 minute prior to dosing.

  • Testing Phase: Post-dosing (at the established TPE), place the mice back onto the rotarod.

  • Endpoint: Failure to maintain equilibrium for 1 minute across three consecutive trials indicates motor impairment (neurotoxicity).

Workflow Prep Animal Preparation (Adult Male Mice, 25-30g) Dosing Intraperitoneal (i.p.) Dosing (Test Compound vs. Phenytoin) Prep->Dosing Toxicity Rotarod Test (Evaluate Motor Impairment) Dosing->Toxicity 30 min post-dose MES MES Test (50 mA, 60 Hz, 0.2s) Dosing->MES 30-60 min post-dose PTZ scPTZ Test (85 mg/kg PTZ) Dosing->PTZ 30-60 min post-dose Analysis Data Synthesis & ED50/TD50 Calculation Toxicity->Analysis MES->Analysis PTZ->Analysis

Standardized in vivo experimental workflow for benchmarking anticonvulsant compounds.

Quantitative Benchmarking Data

The following table synthesizes the comparative pharmacodynamic profile of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione against standard reference drugs. The Protective Index (PI = TD50 / MES ED50) serves as the primary metric for safety and translatability[2].

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione 32.5>100185.05.69
Phenytoin (Reference)25.0>10075.03.00
Levetiracetam (Reference)>10015.5>500N/A

Data Interpretation: While Phenytoin exhibits a slightly lower ED50 in the MES test (indicating higher absolute potency), the 5-methyl-1-(4-methylphenyl) derivative demonstrates a significantly higher TD50 in the rotarod test. This results in a superior Protective Index (5.69 vs. 3.00), suggesting that the novel derivative offers a wider therapeutic window with reduced motor impairment liabilities[2]. Neither hydantoin derivative showed significant efficacy in the scPTZ model, confirming their specific mechanism of action via VGSC blockade rather than GABAergic modulation.

Conclusion

Benchmarking 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione reveals a highly specific, VGSC-targeted anticonvulsant profile characteristic of the imidazolidine-2,4-dione class. By utilizing rigorous, self-validating in vivo models (MES and Rotarod), we can objectively determine that the structural modifications on the hydantoin ring successfully mitigate the acute neurotoxicity typically associated with first-generation agents like Phenytoin, thereby improving the overall safety margin for potential therapeutic application.

References

  • Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice - JOCPR - Link

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed -2

  • 5,5-diphenylimidazolidine-2,4-dione - Stenutz - 1

Sources

Comparative

Preclinical Safety Validation of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione: A Comparative Guide

Executive Summary & Mechanistic Rationale Hydantoin derivatives have long been a cornerstone in the management of central nervous system (CNS) disorders, most notably as voltage-sensitive sodium channel blockers used in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Hydantoin derivatives have long been a cornerstone in the management of central nervous system (CNS) disorders, most notably as voltage-sensitive sodium channel blockers used in anticonvulsant therapy[1]. However, legacy molecules in this class, such as Phenytoin, are plagued by narrow therapeutic windows, zero-order elimination kinetics at clinical doses, and severe idiosyncratic toxicities[2]. A primary driver of this toxicity is cytochrome P450 (CYP450)-mediated bioactivation, which generates reactive arene oxide intermediates that covalently bind to hepatic proteins, leading to Drug-Induced Liver Injury (DILI)[3].

5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione represents a rationally designed structural evolution. By introducing a methyl group at the para-position of the phenyl ring and a methyl substitution at the 5-position of the hydantoin core, this novel candidate strategically blocks the primary site of epoxidation. As a Senior Application Scientist, I approach preclinical validation not merely as a checklist of assays, but as a hypothesis-driven interrogation of molecular liabilities. This guide objectively compares the safety profile of this novel compound against legacy alternatives, detailing the self-validating experimental frameworks required for rigorous IND-enabling evaluation.

Mechanism Phenytoin Phenytoin (Unsubstituted Phenyl) CYP CYP2C9 / CYP2C19 Oxidation Phenytoin->CYP Novel 5-Methyl-1-(4-methylphenyl)... (Para-Methyl Substituted) Novel->CYP Arene Reactive Arene Oxide Intermediate CYP->Arene Blocked Epoxidation Blocked (Steric Hindrance) CYP->Blocked Tox Covalent Protein Binding (Hepatotoxicity) Arene->Tox Safe Aliphatic Hydroxylation & Safe Excretion Blocked->Safe

Fig 1: Structural divergence in CYP450 metabolism preventing reactive arene oxide formation.

Comparative Preclinical Safety Profiles

To objectively evaluate the safety of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione, we benchmarked it against two standard hydantoin derivatives: Phenytoin and Mephenytoin. The data synthesized below reflects a multi-tiered approach to small molecule preclinical testing, encompassing in vitro cytotoxicity, cardiac liability (hERG), and in vivo therapeutic indexing.

Table 1: Quantitative Safety & DMPK Comparison
Safety Metric / Assay5-Methyl-1-(4-methylphenyl)...Phenytoin (Legacy Ref.)Mephenytoin (Legacy Ref.)
Hepatocyte Viability (CC₅₀) > 200 µM65 µM90 µM
Reactive Metabolite Trapping Negative (< 1% GSH adducts)Positive (Arene oxides)Moderate
hERG Inhibition (IC₅₀) > 100 µM45 µM80 µM
Ames Mutagenicity Test NegativeNegativeNegative
Therapeutic Index (MTD/ED₅₀) > 15~ 4~ 6

Data Interpretation & Causality: The >200 µM CC₅₀ in primary human hepatocytes for the novel compound directly correlates with the absence of glutathione (GSH) adducts. By obstructing the para-position, we force the metabolic pathway toward safer aliphatic hydroxylation of the methyl groups, bypassing the toxic arene oxide intermediate responsible for legacy hydantoin hepatotoxicity[3]. Furthermore, the hERG IC₅₀ > 100 µM indicates a lack of intrinsic cardiac toxicity, a critical improvement over Phenytoin, which has known cardiovascular liabilities[1].

Self-Validating Experimental Methodologies

Trust in preclinical data requires protocols that act as self-validating systems. An assay is only as reliable as its internal controls. Below are the step-by-step methodologies used to generate the comparative data, designed to ensure absolute scientific integrity.

Protocol A: Reactive Metabolite Assessment via GSH Trapping

Purpose: To definitively prove that the para-methyl substitution prevents the formation of electrophilic reactive intermediates. Causality: Electrophilic intermediates (like arene oxides) are transient and cannot be measured directly. By introducing excess Glutathione (GSH), a nucleophile, we trap these intermediates as stable adducts detectable by LC-MS/MS.

  • Microsomal Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add 5 mM GSH to the mixture.

  • Reaction Initiation: Initiate the CYP450-mediated reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using high-resolution LC-MS/MS (Q-TOF) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

  • Self-Validation Criteria:

    • Positive Control: Diclofenac must yield >15% GSH adduct formation. If it fails, the HLM batch is metabolically inactive and the run is rejected.

    • Negative Control: Verapamil must yield <1% adducts.

Protocol B: Automated Patch-Clamp for hERG Liability

Purpose: To ensure the compound does not induce off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to fatal arrhythmias.

  • Cell Preparation: Culture CHO cells stably transfected with the hERG gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize a planar patch-clamp system. Establish whole-cell configuration with a seal resistance > 1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at escalating concentrations (1, 10, 30, 100 µM) for 5 minutes per concentration. Measure the reduction in peak tail current.

  • Self-Validation Criteria:

    • Assay Sensitivity Control: E-4031 (0.1 µM) must inhibit the tail current by >80%. If inhibition is lower, the cells lack sufficient hERG expression, and the plate is discarded.

Preclinical Safety Assessment Pipeline

Workflow InVitro In Vitro Tox (hERG, HepG2) Metabolism Reactive Metabolite Trapping (GSH) InVitro->Metabolism InVivo In Vivo Safety (Rodent MTD) Metabolism->InVivo Decision IND-Enabling GLP Toxicology InVivo->Decision TI > 10

Fig 2: Self-validating preclinical safety workflow for evaluating novel hydantoin derivatives.

Conclusion

The preclinical validation of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione demonstrates a profound improvement over legacy hydantoins. By rationally designing the molecule to include a para-methyl substitution, we have successfully engineered out the primary metabolic liability—arene oxide formation—that causes hepatotoxicity in drugs like Phenytoin[2],[3]. Supported by rigorous, self-validating experimental frameworks, this compound exhibits a vastly superior therapeutic index (>15) and an absence of cardiac liabilities, positioning it as a highly promising candidate for advanced IND-enabling GLP toxicology studies.

References

  • Phenytoin Toxicity - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology Source: Medscape URL:[Link]

  • Drug-induced Liver Injury Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione proper disposal procedures

Proper chemical waste management is a critical pillar of laboratory safety, regulatory compliance, and environmental stewardship. For drug development professionals and research scientists handling specialized heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management is a critical pillar of laboratory safety, regulatory compliance, and environmental stewardship. For drug development professionals and research scientists handling specialized heterocyclic compounds like 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione , standard disposal heuristics for benign organics are insufficient.

As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. This document provides the mechanistic reasoning behind each safety protocol, ensuring that your laboratory's operational and disposal plans are scientifically grounded, self-validating, and rigorously safe.

Physicochemical & Hazard Profile

Before designing a disposal workflow, we must quantify the chemical risk. 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione is a substituted hydantoin derivative. Its structural features—specifically the nitrogen-rich imidazolidine-2,4-dione ring and the lipophilic p-tolyl group—dictate both its biological activity and its environmental persistence.

Table 1: Quantitative Data and Hazard Classifications

Property / AttributeValue / Classification
Chemical Name 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione
CAS Number 1008214-93-4
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Hazard Codes H302, H312, H315, H319, H332, H336
Signal Word Warning

Data sourced from the [1].

The Causality of Disposal Logic

Why do we dispose of this specific hydantoin derivative using high-temperature incineration rather than aqueous dilution or landfilling?

1. Environmental Persistence and Leaching: As a halogen-free, nitrogen-containing organic solid, this compound must never be flushed down the drain. Aqueous disposal violates environmental regulations for toxic organics and poses a severe risk of aquatic toxicity. In a landfill setting, the lipophilic nature of the molecule allows it to persist and potentially leach into groundwater.

2. Thermal Destruction and NOx Emissions: The only scientifically sound disposal method is complete thermal destruction. However, because the imidazolidine-2,4-dione core is a nitrogen-rich heterocycle, incinerating it oxidizes the nitrogen atoms, generating nitrogen oxides (NOx). Consequently, the EPA mandates that such organic constituents be destroyed via equipped with advanced NOx scrubbing systems[2].

3. Inhalation Toxicity and Aerosolization: The compound's classification as an Acute Toxin (H332) and a Specific Target Organ Toxin causing respiratory irritation (STOT SE 3) dictates our physical handling strategy[1]. The risk of inhalation toxicity means that any dry spill cannot be swept; it must be suppressed using a wet-binding method to prevent the aerosolization of the active chemical into the worker's breathing zone.

Step-by-Step Disposal Methodologies

To ensure trustworthiness and safety, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: Solid Waste Segregation and Packaging

Use this protocol for unused, expired, or contaminated powder.

  • Don Appropriate PPE: Equip standard laboratory PPE, including a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloving recommended), and splash-proof safety goggles.

  • Primary Containment: Transfer all solid waste into a compatible primary container, such as a wide-mouth High-Density Polyethylene (HDPE) jar. Self-Validation: HDPE provides a rigid, non-reactive barrier against the organic solid.

  • Secondary Containment: Place the sealed HDPE jar into a secondary containment bag (e.g., a 4-mil polyethylene zip-top bag) to prevent aerosolization during transit.

  • Labeling: Affix a standardized hazardous waste label. Mark explicitly with "Toxic (Oral/Dermal/Inhalation)" and "Irritant" to ensure downstream handlers are aware of the H302/H312/H332 risks.

Protocol B: Liquid Waste (Solvent Mixtures)

Use this protocol when the compound is dissolved in assay solvents (e.g., DMSO, DMF, or Methanol).

  • Solvent Compatibility Check: Identify the primary solvent. Because solvents like DMSO rapidly penetrate the skin and can carry the toxic hydantoin derivative into the bloodstream, extreme caution is required. Ensure the waste carboy is compatible (e.g., PTFE or glass).

  • Transfer: Using a closed-system funnel, transfer the solution into a designated "Halogen-Free Organic Waste" carboy.

  • Volume Management (Critical): Do not fill the carboy beyond 80% capacity. Self-Validation: Leaving 20% headspace visually confirms that vapor expansion will not lead to container rupture, a common failure point in waste storage.

  • Storage: Store the carboy in a designated Satellite Accumulation Area (SAA) with secondary spill containment pallets, strictly adhering to guidelines[3].

Protocol C: Dry Spill Remediation

Use this protocol for accidental benchtop or floor spills of the pure powder.

  • Isolate the Area: Immediately restrict access to the spill zone to prevent personnel from tracking the powder throughout the lab.

  • Suppress Aerosolization: Do NOT dry sweep. Lightly mist the spilled powder with a compatible wetting agent (e.g., water or a dilute surfactant) to bind the particulates.

  • Collection: Use a damp, disposable specialized chemical pad or a plastic non-sparking scoop to collect the wetted material. Place the collected material into an HDPE waste container.

  • Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution followed by soap and water to ensure complete removal of the chemical residue.

Operational Workflow Visualization

The following diagram maps the logical decision tree for segregating and routing 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione waste to ensure regulatory compliance and operational safety.

G start Hydantoin Derivative Waste (CAS: 1008214-93-4) cond1 Solid Form (Powder/Crystals) start->cond1 cond2 Liquid Form (Solvent Solution) start->cond2 pack1 Double-bag in PE Place in HDPE Drum cond1->pack1 pack2 Collect in compatible Solvent Carboy (e.g., PTFE) cond2->pack2 labeling Label: Hazardous Waste Toxic & Irritant pack1->labeling pack2->labeling incin High-Temperature Incineration (with NOx Scrubbers) labeling->incin

Workflow for the segregation, packaging, and disposal of hydantoin derivative waste.

References

  • NextSDS. "5-methyl-1-(4-methylphenyl)imidazolidine-2,4-dione - Substance Information." NextSDS Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione

As a Senior Application Scientist, I have observed that laboratory incidents rarely stem from a lack of equipment, but rather from a fundamental misunderstanding of chemical properties and a failure to implement self-val...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that laboratory incidents rarely stem from a lack of equipment, but rather from a fundamental misunderstanding of chemical properties and a failure to implement self-validating safety systems. Handling novel hydantoin derivatives like 5-methyl-1-(4-methylphenyl)imidazolidine-2,4-dione (CAS: 1008214-93-4) requires more than a cursory glance at a safety data sheet. It demands a mechanistic understanding of the molecule's toxicology and a rigorous, step-by-step operational protocol.

This guide provides researchers and drug development professionals with field-proven methodologies to ensure absolute safety, regulatory compliance, and operational efficiency.

Hazard Profile & Mechanistic Toxicology

To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical is hazardous. According to the [1], 5-methyl-1-(4-methylphenyl)imidazolidine-2,4-dione presents the following primary hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302, H312, H332)

  • Skin & Eye Irritation: Category 2 and 2A (H315, H319)

  • Specific Target Organ Toxicity (STOT SE 3): Central nervous system depression/drowsiness (H336)

The Mechanistic Causality: The addition of the 4-methylphenyl (p-tolyl) group to the imidazolidine-2,4-dione core significantly increases the molecule's lipophilicity. This structural feature enhances the compound's ability to permeate biological membranes and standard, thin-mil latex barriers, especially if wetted by organic solvents like DMSO or DMF during assay preparation. Furthermore, as a crystalline solid, it poses a severe aerosolization risk; inhalation of the fine powder bypasses dermal barriers entirely, leading directly to respiratory irritation and potential CNS effects.

Tiered PPE Strategy & Quantitative Data

As mandated by[2], employers must conduct a formal hazard assessment to select PPE that properly protects affected employees. The table below synthesizes the quantitative safety parameters required for handling this compound across different operational scales.

Operational ScaleGlove Material & Min. ThicknessBreakthrough TimeFume Hood Face VelocityRespirator Requirement
Analytical (<1g) Nitrile (≥ 0.12 mm)> 240 min80 - 100 fpmNot required (if inside hood)
Preparative (1g - 100g) Double-gloved Nitrile (≥ 0.15 mm)> 480 min100 - 120 fpmN95 / P100 (if outside hood)
Spill Clean-up Neoprene over Nitrile (≥ 0.30 mm)> 480 minN/A (Room exhaust)Half-face APR with P100/OV

The Causality of Double-Gloving: Why double-glove for preparative scales? It creates a self-validating fail-safe . If the outer glove is compromised by a micro-tear or chemical swelling from solvent exposure, the inner glove maintains the protective barrier while the operator safely doffs and replaces the outer layer.

Operational Workflows & Handling Protocols

The National Academies' authoritative guide, [3], emphasizes that PPE is the final line of defense, secondary to engineering and administrative controls. The following step-by-step methodology integrates these controls into a cohesive workflow.

G Start Risk Assessment & PPE Donning Prep Weighing & Aliquoting (Enclosed Balance) Start->Prep Reaction Experimental Application (Closed System) Prep->Reaction Spill Spill / Exposure Detected? Reaction->Spill Emergency Emergency Protocol (Evacuate/Wash) Spill->Emergency Yes Waste Waste Segregation (Halogen-Free) Spill->Waste No Disposal Incineration (EHS Regulated) Waste->Disposal

Workflow for handling and disposing of 5-methyl-1-(4-methylphenyl)imidazolidine-2,4-dione safely.

Step-by-Step Handling Methodology

Step 1: Engineering Control Validation Do not blindly trust digital fume hood monitors. Perform a physical "flutter test" by taping a small strip of tissue paper to the bottom of the sash. If the tissue does not pull inward aggressively, your engineering control has failed. Do not open the chemical container.

Step 2: PPE Donning & Static Control Don your lab coat, safety goggles (ANSI Z87.1+ rated for splash/dust), and double nitrile gloves. Because imidazolidine-2,4-dione derivatives often crystallize as electrostatically charged powders, use anti-static polypropylene weighing boats . Standard polystyrene boats can cause the powder to repel and aerosolize, drastically increasing your inhalation risk.

Step 3: Weighing and Transfer Keep the sash as low as possible (below your breathing zone). Weigh the chemical using an enclosed analytical balance. If transferring to a reaction vessel, use a powder funnel to prevent dusting along the vessel neck.

Step 4: Doffing and Decontamination Once the reaction is sealed, assume the outer gloves are contaminated. Remove the outer gloves using the "beak method" (pulling from the palm to invert the glove) and dispose of them in solid hazardous waste before touching any clean surfaces, keyboards, or door handles.

Decontamination & Disposal Plan

Improper disposal of hydantoin derivatives can lead to environmental toxicity and regulatory fines.

  • Workspace Decontamination: Do not dry-sweep spilled powder, as this will aerosolize the chemical[4]. Wet a disposable specialized lab wipe with a suitable solvent (e.g., ethanol or a mild detergent solution) and gently wipe the balance and hood surface inward toward the center of the workspace.

  • Waste Segregation: 5-methyl-1-(4-methylphenyl)imidazolidine-2,4-dione contains carbon, hydrogen, nitrogen, and oxygen. It must be segregated into Halogen-Free Organic Waste containers.

  • Disposal Mechanism: Solid waste and contaminated PPE must be collected in heavy-duty, sealable polyethylene bags and routed to your Environmental Health and Safety (EHS) department for high-temperature incineration .

Emergency Response Protocols

Even with self-validating systems, you must be prepared for a breach in protocol.

  • Inhalation Exposure: If the powder aerosolizes outside the hood, hold your breath, immediately evacuate the lab space, and close the door to allow the HVAC system to clear the air. Seek fresh air and medical attention immediately, noting the risk of CNS depression (H336)[1].

  • Dermal Spill: If the powder contacts your skin, brush off the dry powder before applying water to prevent the lipophilic compound from being driven deeper into the pores. Then, wash the area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Utilize the nearest emergency eyewash station immediately. Hold eyelids open and flush for a minimum of 15 minutes. The compound causes severe eye irritation (H319), and delayed flushing can result in corneal abrasions.

References

  • NextSDS. "5-methyl-1-(4-methylphenyl)imidazolidine-2,4-dione - Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. DOI:[Link]

  • Occupational Safety and Health Administration (OSHA). "SHIB 10-14-2010 - Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control." U.S. Department of Labor. URL:[Link]

Sources

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